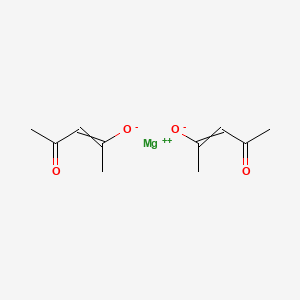
magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate: magnesium(II) acetylacetonate , is a coordination compound with the chemical formula C10H14MgO4 . It is a white to almost white powder or crystalline solid that is soluble in hot methanol . This compound is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate can be synthesized by reacting magnesium salts with acetylacetone in the presence of a base. The reaction typically involves the following steps:
- Dissolving magnesium chloride or magnesium sulfate in water.
- Adding acetylacetone to the solution.
- Introducing a base such as sodium hydroxide or ammonium hydroxide to facilitate the formation of the magnesium complex.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods: In industrial settings, the production of bis(2,4-pentanedionato)magnesium(II) follows similar principles but on a larger scale. The process involves:
- Using high-purity magnesium salts and acetylacetone.
- Employing continuous stirring and controlled temperature conditions to ensure complete reaction.
- Utilizing advanced filtration and drying techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Coordination Reactions: It can form complexes with other metal ions or ligands.
Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under specific conditions.
Oxidation-Reduction Reactions: It can participate in redox reactions, although it is more stable in its current oxidation state.
Common Reagents and Conditions:
Coordination Reactions: Typically involve metal salts and additional ligands in an aqueous or organic solvent.
Substitution Reactions: Require the presence of competing ligands and may involve heating or the use of catalysts.
Oxidation-Reduction Reactions: Involve oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Major Products Formed:
Coordination Reactions: Formation of mixed-metal complexes.
Substitution Reactions: New magnesium complexes with different ligands.
Oxidation-Reduction Reactions: Changes in the oxidation state of magnesium or the ligands.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in organic synthesis and polymerization reactions.
Material Science: Employed in the preparation of advanced materials and coatings.
Biology:
Biochemical Studies: Utilized in studies involving metal ion interactions with biological molecules.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its metal-binding properties.
Industry:
Mechanism of Action
The mechanism of action of bis(2,4-pentanedionato)magnesium(II) involves its ability to coordinate with other molecules through its acetylacetonate ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- Bis(2,4-pentanedionato)copper(II)
- Bis(2,4-pentanedionato)zinc(II)
- Bis(2,4-pentanedionato)nickel(II)
Comparison:
- Bis(2,4-pentanedionato)copper(II): Exhibits different redox properties and is used in different catalytic applications.
- Bis(2,4-pentanedionato)zinc(II): Has similar coordination properties but different reactivity due to the nature of zinc.
- Bis(2,4-pentanedionato)nickel(II): Known for its magnetic properties and used in different industrial applications.
Uniqueness: magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate is unique due to its specific coordination chemistry and stability, making it suitable for a wide range of applications in catalysis, material science, and industrial processes .
Properties
Molecular Formula |
C10H14MgO4 |
|---|---|
Molecular Weight |
222.52 g/mol |
IUPAC Name |
magnesium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2 |
InChI Key |
AKTIAGQCYPCKFX-UHFFFAOYSA-L |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














